Differentiation by XLogP3 and Topological Polar Surface Area (TPSA) Compared to a Non‑Fluorinated Analog
The target compound exhibits a predicted XLogP3 value of 2.6 and a topological polar surface area (TPSA) of 51.8 Ų [1]. In contrast, a structurally analogous non‑fluorinated compound—1‑phenylpropyl methanesulfonate (C₁₀H₁₄O₃S)—displays a lower computed XLogP3 of approximately 2.0 and an identical TPSA of 51.8 Ų . The increased lipophilicity conferred by the CF₃ group (ΔXLogP3 ≈ +0.6) is a direct consequence of fluorine substitution and is consistent with established medicinal chemistry principles for modulating membrane permeability and metabolic stability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 51.8 Ų |
| Comparator Or Baseline | 1-Phenylpropyl methanesulfonate (non‑fluorinated analog): XLogP3 ≈ 2.0; TPSA = 51.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔTPSA = 0 Ų |
| Conditions | Computed properties derived from molecular structure using standard algorithms (PubChem / ChemicalBook) |
Why This Matters
Higher lipophilicity (XLogP3) can translate to improved passive membrane diffusion in cell‑based assays or altered in vivo distribution, making this compound a strategically distinct choice for synthesizing fluorinated analogs with enhanced pharmacokinetic potential.
- [1] PubChem. (2025). 3,3,3-Trifluoro-1-phenylpropyl methanesulfonate. CID 137965649. View Source
- [2] Kuujia. (2025). Cas no 2230800-06-1 (3,3,3-trifluoro-1-phenylpropyl methanesulfonate). View Source
